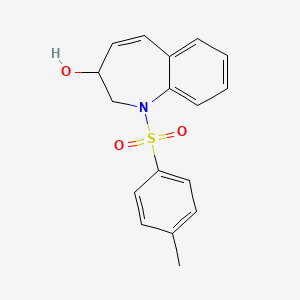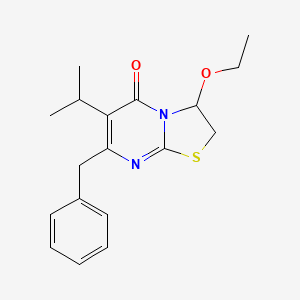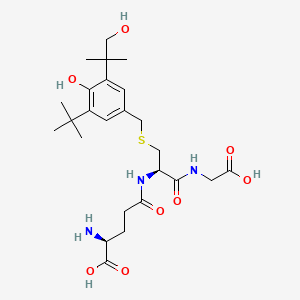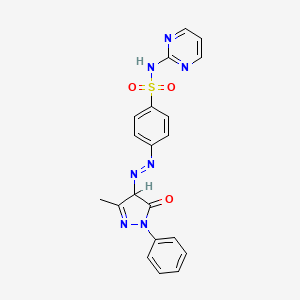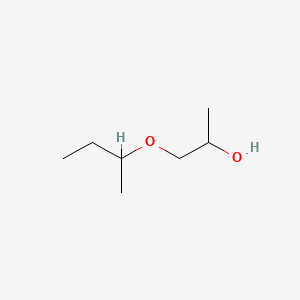
1-(1-Methylpropoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpropoxy)-2-propanol is an organic compound with the molecular formula C7H16O2. It is a secondary alcohol with a propoxy group attached to the second carbon of the propanol chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Methylpropoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpropyl alcohol with propylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of ion-exchange resins as catalysts has also been explored to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methylpropoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or thionyl chloride for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(1-Methylpropoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the preparation of various biochemical reagents and as a stabilizer in biological assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of coatings, adhesives, and plasticizers .
Mécanisme D'action
The mechanism of action of 1-(1-Methylpropoxy)-2-propanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
- 1-(1-Methylpropoxy)butane
- 1-(2-Methylpropoxy)butane
- 1-(1-Methylpropoxy)cyclohexane
Comparison: 1-(1-Methylpropoxy)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the propoxy group on the second carbon of the propanol chain influences its reactivity and solubility, making it more suitable for certain applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
53907-95-2 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-butan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(3)9-5-6(2)8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
KJOVIRMWPFJSTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
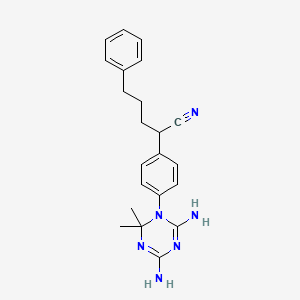
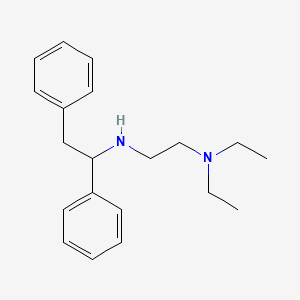
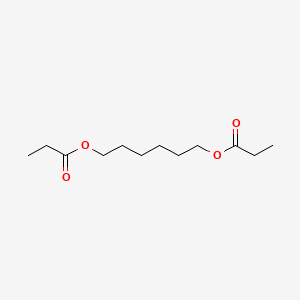
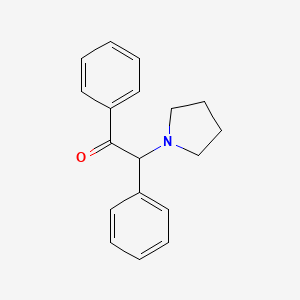
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
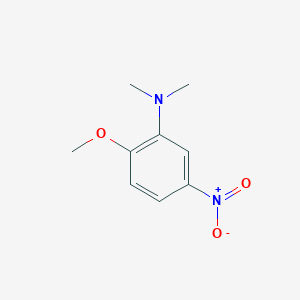
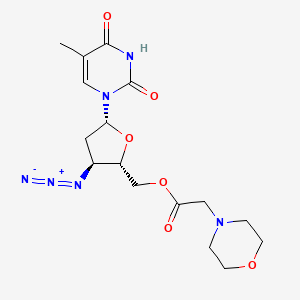
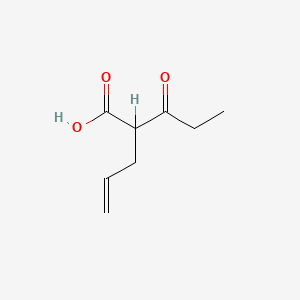
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
